N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide
Description
N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide is a benzenesulfonamide derivative featuring:
- A 4-fluoro-3-methylbenzenesulfonamide core, which contributes to its electron-withdrawing and steric properties.
- A 4-methylpiperazine substituent, which enhances solubility and modulates pharmacokinetic behavior due to its basic nitrogen atoms.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-4-fluoro-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31FN4O2S/c1-17-15-20(9-10-21(17)23)30(28,29)24-16-22(27-13-11-26(4)12-14-27)18-5-7-19(8-6-18)25(2)3/h5-10,15,22,24H,11-14,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMDKFOZNJHOMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide, a complex organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological applications, and relevant research findings.
Structural Features
The compound is characterized by several key structural components:
- Dimethylamino Group : Enhances solubility and bioavailability.
- Piperazine Ring : Known for its diverse pharmacological activities.
- Fluorobenzenesulfonamide Moiety : Contributes to its interaction with biological targets.
The molecular formula is with a molecular weight of 454.5 g/mol.
Table 1: Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C23H30N6O4 |
| Molecular Weight | 454.5 g/mol |
| Solubility | High (due to dimethylamino group) |
Research indicates that the compound may exert its biological effects through various mechanisms:
- Enzyme Inhibition : Potentially inhibits enzymes involved in metabolic pathways, leading to antimicrobial or anticancer effects.
- Receptor Interaction : May interact with receptors that influence signaling pathways associated with disease progression.
- Ion Channel Modulation : Similar compounds have shown effects on ion channels, suggesting potential roles in pain management therapies.
Pharmacological Applications
The compound's unique structure allows for targeted interactions within biological systems, making it a promising candidate for:
- Antitumor Activity : Compounds with similar structures have demonstrated significant anticancer properties.
- Antimicrobial Effects : Potential applications in treating infections due to its ability to inhibit bacterial growth.
Case Studies
- Antitumor Activity : A study demonstrated that compounds structurally related to this compound exhibited significant cytotoxicity against various cancer cell lines, particularly those resistant to conventional therapies .
- Cardiovascular Effects : Research indicated that sulfonamide derivatives could influence cardiovascular parameters such as perfusion pressure and coronary resistance. The specific interactions of these compounds with calcium channels were hypothesized to contribute to their biological activity .
Table 2: Biological Activities of Related Compounds
| Compound Name | Biological Activity |
|---|---|
| N-(4-chlorophenyl)-N'-(piperazine-1-sulfonamide) | Antitumor activity |
| N,N-dimethylsulfamoylbenzene | Antimicrobial properties |
| 4-fluoro-N,N-dimethylaniline | Enzyme inhibition |
Research Findings
Recent studies have focused on the pharmacokinetic properties of the compound using various computational models. Theoretical evaluations using ADME/PK methods revealed promising permeability profiles, indicating potential for oral bioavailability . Additionally, docking studies suggested that the compound could effectively bind to target proteins involved in disease pathways, enhancing its therapeutic potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Modified Analogs
N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-fluorobenzenesulfonamide (CAS 946288-19-3)
- Key Differences :
- Piperazine Substituent : Replaces the 4-methyl group with a phenyl ring, increasing lipophilicity and steric bulk.
- Fluorine Position : Fluorine is at the 3-position of the benzene ring instead of the 4-position, altering electronic distribution.
- Implications :
- The phenyl group may enhance binding to hydrophobic pockets in target proteins.
- The fluorine positional isomerism could affect dipole interactions and metabolic stability.
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide
- Key Differences: Linkage: Uses an acetamide bridge instead of an ethyl chain, reducing conformational flexibility.
- Implications :
- The acetamide group may improve metabolic stability but reduce membrane permeability.
Heterocyclic Sulfonamide Derivatives
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide
- Key Differences :
- Pyrimidine Ring : Introduces a planar heterocycle, enabling π-π stacking interactions.
- Isopropyl and Formyl Groups : Add steric hindrance and electrophilic reactivity.
- Implications :
- The pyrimidine core may target nucleotide-binding domains (e.g., kinases), diverging from the ethyl-linked piperazine analogs.
Substituent Variations on the Benzene Ring
N-(4-Methoxyphenyl)benzenesulfonamide
- Key Differences: Methoxy Group: Replaces fluorine and methyl groups, offering electron-donating properties. Simplified Structure: Lacks the piperazine and dimethylaminoethyl moieties.
- Implications :
- Reduced complexity may lower target specificity but improve synthetic accessibility.
N-[(4-Chloro-3-nitrophenyl)ethyl]-4′′-methylbenzenesulfonamide
- Key Differences :
- Chloro and Nitro Groups : Strong electron-withdrawing effects compared to fluorine and methyl.
- Ethyl Linkage : Similar to the target compound but without piperazine substitution.
- Implications :
- Enhanced electrophilicity could increase reactivity in nucleophilic environments.
Structural Isomer Challenges
As highlighted in , fluorinated analogs (e.g., p-fluoro-butyrylfentanyl isomers) demonstrate the complexity of positional isomerism . For the target compound, the 4-fluoro and 3-methyl arrangement on the benzene ring may influence:
- Crystal packing (e.g., melting point variations).
- Receptor binding due to steric and electronic effects.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
Methodological Answer: Synthesis optimization requires a multi-step approach:
- Reaction Parameter Tuning: Adjust temperature, solvent polarity, and catalyst loading to enhance intermediate stability. For example, General Procedure A (acid-mediated coupling) and B (amide formation) in achieved 39–48% yields through iterative optimization of stoichiometry and reaction time .
- Purification Strategies: Use orthogonal methods like preparative HPLC (≥98% purity, as in ) or recrystallization with solvents matching the compound’s logP (estimated via computational tools).
- Byproduct Monitoring: Employ LC-MS to detect sulfonamide dimerization or piperazine ring-opening side reactions, common in analogs (e.g., reported unintended sulfonamide duplication) .
Q. How can spectroscopic methods (e.g., NMR, MS) confirm the structural integrity of this compound during synthesis?
Methodological Answer:
- 1H/13C NMR: Assign peaks using coupling constants and integration ratios. For example, the 1H NMR in resolved piperazine methyl groups at δ 2.34 ppm (singlet) and aromatic protons at δ 7.74 ppm (doublet, J = 8.7 Hz), critical for verifying regiochemistry .
- High-Resolution MS: Confirm the molecular ion ([M+H]+) with ≤2 ppm mass error. used ESI-MS (m/z 488.6) to validate molecular weight .
- Fluorescence Spectroscopy: If applicable, track fluorophore-like moieties (e.g., sulfonamide groups) using excitation/emission maxima, as in ’s spectrofluorometric intensity studies .
Advanced Research Questions
Q. What computational strategies can be integrated with experimental approaches to design novel derivatives with enhanced bioactivity?
Methodological Answer:
- Reaction Path Search: Implement quantum chemical calculations (e.g., DFT) to model transition states for sulfonamide derivatization. ’s ICReDD framework combines computational screening with robotic experimentation to prioritize derivatives with optimized LogD or hydrogen-bonding capacity .
- Molecular Dynamics (MD): Simulate ligand-receptor binding (e.g., antimicrobial targets in ) to predict substituent effects on binding affinity. Pair with SPR (surface plasmon resonance) for kinetic validation .
- Machine Learning (ML): Train models on bioactivity datasets (e.g., MIC values for analogs) to predict SAR trends. COMSOL Multiphysics integration () enables multi-parameter optimization of reaction conditions .
Q. How can X-ray crystallography and DFT calculations resolve ambiguities in the molecular conformation of this compound?
Methodological Answer:
- X-ray Crystallography: Resolve torsional angles in the piperazine-ethyl linkage (e.g., ’s crystal structure at 0.84 Å resolution). Compare sulfonamide dihedral angles to assess steric strain .
- DFT Geometry Optimization: Refine gas-phase conformers using B3LYP/6-31G(d) basis sets. Calculate energy barriers for rotamer interconversion (e.g., 4-fluoro substituent’s effect on aryl ring planarity) .
- Electron Density Maps: Overlay experimental (X-ray) and computational (DFT) electron densities to validate sulfonamide oxygen lone-pair orientations, critical for hydrogen-bonding interactions .
Q. What experimental frameworks address contradictory reports on the biological activity (e.g., antimicrobial vs. anticancer) of analogs?
Methodological Answer:
- Dose-Response Profiling: Conduct parallel assays (e.g., MIC for antimicrobial activity vs. IC50 in cancer cell lines) under standardized conditions (pH 7.4, 37°C). ’s dual-application compound suggests context-dependent mechanisms .
- Metabolite Identification: Use hepatocyte microsomes to track metabolic stability (e.g., cytochrome P450-mediated N-demethylation of dimethylamino groups). Correlate metabolite half-life with cytotoxicity shifts .
- Membrane Permeability: Compare LogD (octanol-water) and PAMPA assays to distinguish antimicrobial (high permeability) vs. anticancer (targeted uptake) modes. ’s fluorinated analogs may exploit passive diffusion .
Q. How can chemical engineering principles guide the scale-up synthesis while maintaining purity?
Methodological Answer:
- Separation Technologies: Implement continuous-flow membrane separation (’s RDF2050104 subclass) to remove unreacted amines or sulfonic acids. Optimize solvent resistance using polyamide membranes .
- Process Control: Use PAT (Process Analytical Technology) tools like in-line FTIR to monitor reaction progression. ’s RDF2050108 subclass emphasizes real-time feedback for pH and temperature control .
- Reactor Design: Apply CFD (computational fluid dynamics) to simulate mixing efficiency in stirred-tank reactors, ensuring homogeneity during piperazine alkylation steps (critical for avoiding regiochemical byproducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
